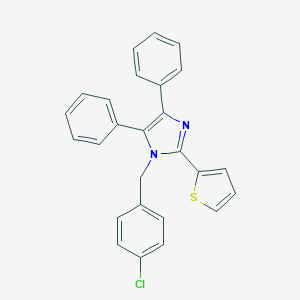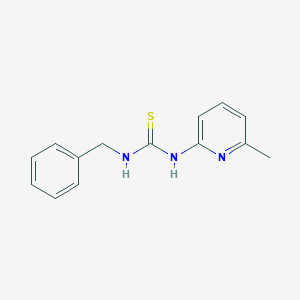![molecular formula C21H23N3O3S B292534 Ethyl ({[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]acetyl}-4-methylanilino)acetate](/img/structure/B292534.png)
Ethyl ({[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]acetyl}-4-methylanilino)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl ({[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]acetyl}-4-methylanilino)acetate, also known as DMXAA, is a synthetic compound that has shown promising results in scientific research. This compound has been studied for its potential use in cancer treatment, and its mechanism of action and biochemical effects have been extensively researched.
Mécanisme D'action
Ethyl ({[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]acetyl}-4-methylanilino)acetate works by activating the immune system and promoting the production of cytokines. Cytokines are signaling molecules that play a critical role in the immune response. Ethyl ({[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]acetyl}-4-methylanilino)acetate specifically targets the tumor vasculature, which is the network of blood vessels that supply nutrients to the tumor. By disrupting the tumor vasculature, Ethyl ({[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]acetyl}-4-methylanilino)acetate can induce tumor cell death.
Biochemical and Physiological Effects
Ethyl ({[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]acetyl}-4-methylanilino)acetate has been shown to induce the production of cytokines such as TNF-alpha and IFN-gamma. These cytokines play a critical role in the immune response and can help to activate immune cells to attack the tumor. Ethyl ({[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]acetyl}-4-methylanilino)acetate has also been shown to inhibit the growth of tumors by disrupting the tumor vasculature.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl ({[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]acetyl}-4-methylanilino)acetate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It has also been extensively studied for its potential use in cancer treatment, which makes it an attractive candidate for further research. However, Ethyl ({[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]acetyl}-4-methylanilino)acetate has some limitations as well. It can be difficult to work with due to its low solubility in water. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several potential future directions for research on Ethyl ({[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]acetyl}-4-methylanilino)acetate. One area of interest is the development of new analogs of Ethyl ({[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]acetyl}-4-methylanilino)acetate that may have improved efficacy and fewer side effects. Another area of interest is the development of combination therapies that use Ethyl ({[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]acetyl}-4-methylanilino)acetate in conjunction with other cancer treatments. Finally, further research is needed to fully understand the mechanism of action of Ethyl ({[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]acetyl}-4-methylanilino)acetate and its potential use in cancer treatment.
Méthodes De Synthèse
Ethyl ({[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]acetyl}-4-methylanilino)acetate can be synthesized using a multi-step process involving the reaction of various chemicals. The synthesis method typically involves the use of sulfur, pyridine, and aniline derivatives. The final product is a white crystalline powder that is soluble in organic solvents.
Applications De Recherche Scientifique
Ethyl ({[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]acetyl}-4-methylanilino)acetate has been researched for its potential use in cancer treatment. Studies have shown that Ethyl ({[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]acetyl}-4-methylanilino)acetate can induce tumor cell death by activating the immune system and promoting the production of cytokines. Ethyl ({[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]acetyl}-4-methylanilino)acetate has also been shown to inhibit the growth of tumors in animal models.
Propriétés
Formule moléculaire |
C21H23N3O3S |
|---|---|
Poids moléculaire |
397.5 g/mol |
Nom IUPAC |
ethyl 2-(N-[2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylacetyl]-4-methylanilino)acetate |
InChI |
InChI=1S/C21H23N3O3S/c1-5-27-20(26)12-24(17-8-6-14(2)7-9-17)19(25)13-28-21-18(11-22)15(3)10-16(4)23-21/h6-10H,5,12-13H2,1-4H3 |
Clé InChI |
HTJCDIRBEHKOAJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CN(C1=CC=C(C=C1)C)C(=O)CSC2=C(C(=CC(=N2)C)C)C#N |
SMILES canonique |
CCOC(=O)CN(C1=CC=C(C=C1)C)C(=O)CSC2=C(C(=CC(=N2)C)C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(isopropylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole](/img/structure/B292453.png)
![3-Methyl-5-phenyl-11-[3-(trifluoromethyl)phenyl]-8-oxa-6,11,14-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),3,5-tetraene-10,13-dione](/img/structure/B292454.png)
![N-{7-(diethylamino)-2-[(4-fluorobenzyl)sulfanyl]pyrimido[4,5-d]pyrimidin-4-yl}-N-(4-methoxyphenyl)amine](/img/structure/B292455.png)
![N-benzyl-N-{7-(diethylamino)-2-[(4-fluorobenzyl)sulfanyl]pyrimido[4,5-d]pyrimidin-4-yl}amine](/img/structure/B292456.png)
![6-[1,1'-Biphenyl]-4-yl-2-(2-thienyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B292457.png)
![ethyl (3E)-7-imino-2-oxo-3-(phenylhydrazinylidene)-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B292458.png)

![ethyl 4-{[5-(2-amino-5-phenyl-3-thienyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-3-oxobutanoate](/img/structure/B292461.png)
![methyl 7-methyl-3-oxo-2-(2-thienylmethylene)-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B292462.png)
![Ethyl 4-(4-chlorophenyl)-3-oxo-5-prop-2-enylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-11-carboxylate](/img/structure/B292463.png)
![3-(2-methylphenyl)-2-{[2-oxo-2-(2-thienyl)ethyl]sulfanyl}-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B292471.png)
![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-cyano-4,5-dimethyl-2-thienyl)acetamide](/img/structure/B292474.png)
![N-(3-cyano-4,5-dimethyl-2-thienyl)-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B292475.png)